4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide involves multiple steps, including electrophilic aromatic substitution and nucleophilic addition reactions. The general mechanism for electrophilic aromatic substitution involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield a substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution reactions can yield substituted benzene derivatives .
Scientific Research Applications
4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide involves its interaction with molecular targets and pathways. For example, in nucleophilic addition reactions, the compound can form hydrazone derivatives, which can be further converted to alkanes through the Wolff-Kishner reduction . This reaction sequence involves deprotonation and protonation steps, leading to the formation of the final product .
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide: is similar to other hydrazone derivatives and aromatic compounds that undergo electrophilic aromatic substitution and nucleophilic addition reactions
Uniqueness
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
83038-47-5 |
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Molecular Formula |
C27H25N3O2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25N3O2/c1-2-3-9-19-14-16-22(17-15-19)29-30-25-23-13-8-7-10-20(23)18-24(26(25)31)27(32)28-21-11-5-4-6-12-21/h4-8,10-18,31H,2-3,9H2,1H3,(H,28,32) |
InChI Key |
IHRPZPNLQLMDQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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